Home > Products > Screening Compounds P9971 > Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2
Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 - 19361-51-4

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2

Catalog Number: EVT-393728
CAS Number: 19361-51-4
Molecular Formula: C97H124N20O34S2
Molecular Weight: 2178.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2)

    Compound Description: Dermorphin is an exceptionally potent and highly μ-selective opioid heptapeptide isolated from amphibian skin []. It is unique among peptides synthesized by animal cells due to the presence of a D-amino acid residue (D-alanine) in its sequence [].

Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2)

    Compound Description: Dermenkephalin is a potent and selective δ-opioid receptor agonist derived from the same precursor as dermorphin []. Like dermorphin, it possesses a D-amino acid residue (D-methionine) at position 2 [].

(111)In-DOTA-(d-Glu)6-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 ((111)In-PP11-D)

    Compound Description: This compound is a radiolabeled minigastrin (MG) analog designed for targeting the CCK2/gastrin receptor, particularly for potential applications in peptide-receptor radionuclide therapy of tumors expressing this receptor []. The (d-Glu)6 segment refers to a chain of six D-glutamic acid residues, incorporated to improve the compound's pharmacokinetic properties.

Antho-RFamide (<Glu-Gly-Arg-Phe-NH2)

    Compound Description: Antho-RFamide is a neuropeptide found in sea anemones and sea pansies (Anthozoa) [, , , , , ]. It is involved in neurotransmission and muscle contraction in these organisms [, ]. The "<" symbol before Glu indicates a pyroglutamic acid residue, a cyclized form of glutamic acid.

Overview

The compound Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 is a complex peptide sequence known for its biological significance, particularly in relation to gastrin, a hormone that stimulates gastric acid secretion. This peptide is a variant of gastrin II, which plays a crucial role in digestive processes and has implications in various physiological and pathological conditions.

Source

This compound is derived from natural peptide sequences and has been studied extensively in the context of gastrointestinal physiology. It is synthesized for research purposes and potential therapeutic applications, particularly in oncology and gastrointestinal disorders .

Classification

The compound falls under the category of peptide hormones, specifically gastrin analogs. It is classified as a sulfated peptide, with the sulfate group (SO3H) attached to the tyrosine residue, which enhances its biological activity and stability in physiological environments .

Synthesis Analysis

Methods

The synthesis of Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 can be achieved through various methods:

  1. Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The approach is efficient for synthesizing complex peptides with high purity .
  2. Liquid-phase synthesis: This involves the use of solution-based reactions, which can be beneficial for larger-scale production but may require more purification steps compared to solid-phase methods.
  3. Modification techniques: Post-synthetic modifications, such as sulfation of tyrosine residues, are essential for enhancing the biological properties of the peptide .

Technical Details

The synthesis typically involves protecting group strategies to prevent unwanted reactions during the coupling of amino acids. Specific reagents are employed to facilitate the formation of peptide bonds while maintaining the integrity of functional groups .

Molecular Structure Analysis

Structure

Data

The compound's structural data can be further analyzed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the conformational dynamics and interactions within the peptide.
  • Mass Spectrometry: Useful for confirming molecular weight and structural integrity post-synthesis.
Chemical Reactions Analysis

Reactions

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 participates in several biochemical reactions:

  1. Receptor binding: The sulfated tyrosine enhances binding affinity to gastrin receptors, facilitating downstream signaling pathways involved in gastric acid secretion.
  2. Enzymatic degradation: The peptide is susceptible to proteolytic enzymes, which can cleave it into smaller fragments that may retain biological activity or serve different physiological roles .

Technical Details

The interactions with receptors often involve conformational changes in the peptide structure, which can be studied through kinetic assays and binding affinity measurements.

Mechanism of Action

Process

The mechanism by which Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 exerts its effects primarily involves:

  1. Binding to Gastrin Receptors: Upon binding, it activates signaling cascades that lead to increased secretion of gastric acid from parietal cells.
  2. Modulation of Gastric Motility: The peptide influences gastric emptying and intestinal motility through its action on various gastrointestinal receptors.

Data

Studies have shown that modifications such as sulfation significantly enhance receptor binding affinity compared to non-sulfated counterparts, demonstrating the importance of structural modifications in peptide function .

Physical and Chemical Properties Analysis

Physical Properties

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 exhibits:

  • Solubility: Highly soluble in aqueous solutions due to its polar amino acid composition.
  • Stability: Stability can vary based on pH and temperature; sulfated peptides tend to have enhanced stability under physiological conditions.

Chemical Properties

The chemical properties include:

Relevant analyses often involve chromatographic techniques for assessing purity and identifying degradation products .

Applications

Scientific Uses

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 has several applications in scientific research:

  1. Gastroenterology Research: Used as a model compound for studying gastrin-related functions and disorders.
  2. Drug Development: Investigated as a potential therapeutic agent for conditions like gastritis or peptic ulcers due to its role in gastric acid regulation.
  3. Peptide Drug Conjugates: Explored in drug delivery systems where targeted delivery of cytotoxic agents is desired, leveraging its receptor-binding capabilities .
Structural Characterization & Sequence Analysis of Gastrin I (Sulfated)

Primary Structure Determination

The peptide Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr(SO₃H)-Gly-Trp-Met-Asp-Phe-NH₂ represents the sulfated isoform of human Gastrin-17, often termed Gastrin I. This 17-amino acid polypeptide features an N-terminal pyroglutamate residue (Pyr), a C-terminal phenylalanine amide (Phe-NH₂), and a tyrosine O-sulfation modification at position 12. The primary structure was first definitively characterized through purification studies from human gastrinoma tissues, combining chromatographic separation, radioimmunoassays, and mass spectral analysis [1] [5]. Key structural features include:

  • N-terminal Modification: Pyroglutamate formation blocks amine-group reactivity, enhancing metabolic stability.
  • Central Polyglutamate Tract: Positions 6-10 contain five consecutive glutamate residues, conferring high negative charge density at physiological pH.
  • Sulfated Tyrosine: Tyr-12 undergoes O-sulfation, a critical post-translational modification.
  • Bioactive C-terminus: The sequence Gly-Trp-Met-Asp-Phe-NH₂ constitutes the minimal active site shared with cholecystokinin [4] [6].

Table 1: Primary Structural Features of Human Gastrin I (Sulfated)

PositionResidueModificationFunctional Implication
1Glutamic AcidCyclized to PyroglutamateEnhances enzymatic stability
2-5Gly-Pro-Trp-LeuNoneContributes to conformational flexibility
6-10Glu-Glu-Glu-Glu-GluNoneHigh negative charge; potential membrane repulsion
11AlaNoneSpacer residue
12TyrosineO-SulfationAlters metabolic stability & receptor interactions
13-17Gly-Trp-Met-Asp-PheC-terminal amidationEssential for cholecystokinin-2 receptor binding

Post-Translational Modifications: Tyrosine Sulfation & Functional Implications

Tyrosine sulfation at residue 12 is catalyzed by tyrosylprotein sulfotransferase within the trans-Golgi network. This modification occurs on the progastrin precursor before enzymatic cleavage yields Gastrin-17. Sulfation requires a specific acidic peptide environment flanking the tyrosine, notably the Glu-Ala-Tyr-Gly sequence in human gastrin [2] [10]. Functionally, sulfation profoundly impacts:

  • Metabolic Stability: Sulfated Gastrin-17 exhibits a 2-5 times longer plasma half-life (t₁/₂ ≈ 36 minutes) compared to non-sulfated Gastrin-17 (t₁/₂ ≈ 6 minutes). This is attributed to reduced clearance and proteolytic degradation, evidenced by higher steady-state plasma concentrations during infusion studies [3].
  • Receptor Interaction Dynamics: While sulfation does not significantly alter binding affinity to the cholecystokinin-2 receptor, it modifies the conformational stability of the receptor-bound peptide. Sulfated gastrin shows altered susceptibility to endopeptidases during receptor interaction [3] [7].
  • Biosynthetic Regulation: Phosphorylation at nearby serine residues (e.g., Ser-96 in progastrin) and luminal pH influence sulfotransferase activity. Acidic conditions in secretory vesicles favor sulfation completion [10].

Comparative Analysis of Sulfated vs. Non-Sulfated Gastrin Isoforms

The functional dichotomy between sulfated (Gastrin I) and non-sulfated (Gastrin II) isoforms extends beyond metabolic stability:

  • Acid Secretion Potency: Surprisingly, both isoforms exhibit equivalent potency in stimulating gastric acid secretion in humans. Dose-response studies show overlapping 50% effective doses (ED₅₀: ~22-29 pmol/kg/h) and maximal acid outputs (35-40 mmol H⁺/h) [7]. This indicates sulfation is dispensable for cholecystokinin-2 receptor activation in parietal/ECL cells.
  • Tissue-Specific Expression: Gastric antral G-cells predominantly secrete sulfated Gastrin-17 (80-90% of amidated gastrin), whereas duodenal mucosa produces a higher proportion of non-sulfated forms. Colonic mucosa expresses progastrin and glycine-extended intermediates but minimal amidated gastrins [8] [9].
  • Pathophysiological Significance: Hypergastrinemia in conditions like atrophic gastritis or Zollinger-Ellison syndrome features elevated sulfated gastrin. Sulfated gastrin’s extended half-life amplifies its trophic effects on gastric epithelial cells, potentially contributing to ECL (enterochromaffin-like) cell hyperplasia [1] [8].

Table 2: Functional Comparison of Sulfated vs. Non-Sulfated Human Gastrin-17

PropertySulfated Gastrin INon-Sulfated Gastrin IISignificance
Plasma Half-life (t₁/₂)30-45 minutes5-10 minutesSulfation confers metabolic stability [3]
Acid Secretion ED₅₀22.2 ± 6.7 pmol/kg/h29.3 ± 5.8 pmol/kg/hNo significant difference in potency [7]
Dominant Production SiteGastric AntrumDuodenumTissue-specific modification patterns [9]
Receptor Binding Affinity (CCK2R)High (nM range)High (nM range)Sulfation not critical for activation [6]
Association with DiseaseZollinger-Ellison Syndrome, Atrophic GastritisSameTrophic effects amplified by stability [1] [8]

Conformational Dynamics in Aqueous vs. Membrane-Bound States

The conformational behavior of sulfated Gastrin-17 is environment-dependent, with significant implications for receptor engagement:

  • Aqueous Environment: In non-mimetic aqueous solutions, Gastrin-17 exhibits dynamic disorder due to charge repulsion within its polyglutamate tract (residues 6-10). Limited nuclear magnetic resonance-derived distance restraints suggest transient turns but no stable secondary structure [4].
  • Membrane-Mimetic Environments: In zwitterionic dodecylphosphocholine micelles (modeling membrane interfaces), sulfated Gastrin-17 undergoes conformational ordering:
  • The C-terminal bioactive pentapeptide (Trp-Met-Asp-Phe-NH₂) adopts a type IV β-turn stabilized by hydrogen bonding between Trp¹⁴ CO and Phe¹⁷ NH.
  • An inverse γ-turn forms at Asp¹⁶, facilitated by interactions with the micelle surface.
  • The sulfated Tyr¹² side chain orients towards the aqueous phase, minimizing membrane insertion depth [4].
  • Membrane-Associated Binding Mechanism: Despite its polyanionic N-terminus, Gastrin-17 interacts with cell membranes via its C-terminal domain. This localized association positions the peptide for efficient cholecystokinin-2 receptor binding, potentially involving a type I β-turn at Gly³–Asp⁶ in shorter fragments like Gastrin-7 [4]. Molecular dynamics simulations in biphasic water/decane systems confirm stabilization of the C-terminal β-turn motif upon membrane approach.

The conserved C-terminal β/γ-turn motif across Gastrin-4 (Trp-Met-Asp-Phe-NH₂), Gastrin-5 (β-Ala-Trp-Met-Asp-Phe-NH₂), and full Gastrin-17 in membrane milieus suggests this structural element is crucial for receptor activation, independent of N-terminal modifications like sulfation [4].

Properties

CAS Number

19361-51-4

Product Name

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2

IUPAC Name

5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C97H124N20O34S2

Molecular Weight

2178.3 g/mol

InChI

InChI=1S/C97H124N20O34S2/c1-49(2)39-68(114-95(145)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(147)73-19-12-37-117(73)76(120)48-102-85(135)60-24-30-74(118)104-60)93(143)110-65(29-35-81(129)130)91(141)109-64(28-34-80(127)128)90(140)108-63(27-33-79(125)126)89(139)107-62(26-32-78(123)124)88(138)106-61(25-31-77(121)122)87(137)103-50(3)84(134)113-69(41-52-20-22-55(23-21-52)151-153(148,149)150)86(136)101-47-75(119)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(144)111-66(36-38-152-4)92(142)115-72(44-82(131)132)96(146)112-67(83(98)133)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100H,12,19,24-44,47-48H2,1-4H3,(H2,98,133)(H,101,136)(H,102,135)(H,103,137)(H,104,118)(H,105,119)(H,106,138)(H,107,139)(H,108,140)(H,109,141)(H,110,143)(H,111,144)(H,112,146)(H,113,134)(H,114,145)(H,115,142)(H,116,147)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,148,149,150)

InChI Key

WSLIFCVCCVWYQQ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.